molecular formula C14H17ClN2O4 B5220588 N'-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide

N'-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No.: B5220588
M. Wt: 312.75 g/mol
InChI Key: PMFUEFFXPBFBPZ-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with oxolan-2-ylmethylamine to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a range of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide include other oxamides with different substituents on the phenyl ring or variations in the amine component. Examples might include:

  • N’-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide
  • N’-(3-chloro-4-methoxyphenyl)-N-(pyrrolidin-2-ylmethyl)oxamide

Uniqueness

The uniqueness of N’-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide lies in its specific substituents, which can impart unique chemical and biological properties. The presence of the 3-chloro-4-methoxyphenyl group may enhance its reactivity or binding affinity in certain applications, while the oxolan-2-ylmethyl group could influence its solubility and stability.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-20-12-5-4-9(7-11(12)15)17-14(19)13(18)16-8-10-3-2-6-21-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUEFFXPBFBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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